![molecular formula C25H22F3N3OS B223836 2-(4-PHENYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE](/img/structure/B223836.png)
2-(4-PHENYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-PHENYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-PHENYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophilic intermediate.
Acetylation: The final step involves the acetylation of the piperazine nitrogen with an acetylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-PHENYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with piperazine derivatives in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
2-(4-PHENYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-PHENYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE involves its interaction with various molecular targets. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances its lipophilicity, allowing it to cross the blood-brain barrier more effectively. The piperazine moiety contributes to its binding affinity and selectivity for specific receptors.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: A phenothiazine with a trifluoromethyl group, used in the treatment of schizophrenia.
Thioridazine: A phenothiazine with similar therapeutic applications.
Uniqueness
2-(4-PHENYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the piperazine moiety contributes to its receptor binding profile.
Properties
Molecular Formula |
C25H22F3N3OS |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C25H22F3N3OS/c26-25(27,28)18-10-11-23-21(16-18)31(20-8-4-5-9-22(20)33-23)24(32)17-29-12-14-30(15-13-29)19-6-2-1-3-7-19/h1-11,16H,12-15,17H2 |
InChI Key |
UYCPCKJIHXTRJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


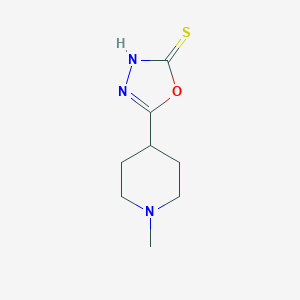
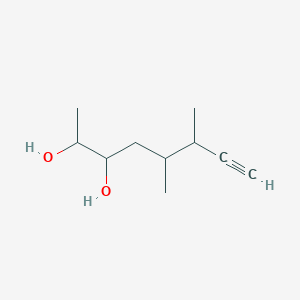

![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)
![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)
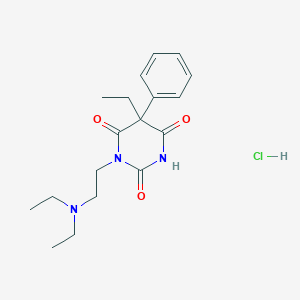

![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)
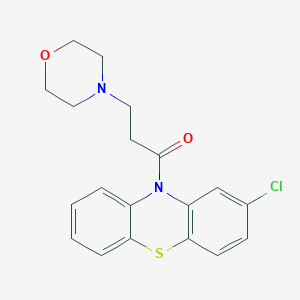
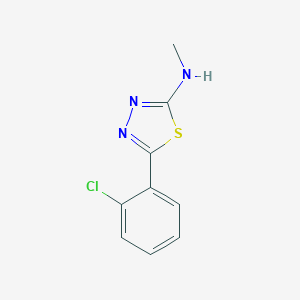
![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)
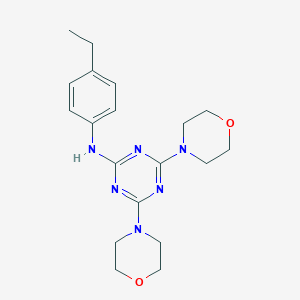
![1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B223872.png)
